molecular formula C29H30O2 B13131973 2,2'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran CAS No. 922705-11-1

2,2'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran

Cat. No.: B13131973
CAS No.: 922705-11-1
M. Wt: 410.5 g/mol
InChI Key: CIEFXNXRLRHPPF-UHFFFAOYSA-N
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Description

2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran is an organic compound that belongs to the fluorene family. This compound is characterized by its unique structure, which includes a fluorene core substituted with dibutyl groups and two furan rings. It is primarily used in the field of organic electronics due to its excellent semiconducting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls .

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran exerts its effects is primarily through its interaction with electronic devices. The compound’s unique structure allows it to efficiently transport charge carriers, making it an excellent material for use in electronic applications. The molecular targets and pathways involved include the conduction band and valence band of the material, which facilitate the movement of electrons and holes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its similar compounds, 2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran offers a unique balance of solubility and electronic properties. The dibutyl groups provide moderate solubility in organic solvents, while the furan rings enhance its electronic properties, making it suitable for a wide range of applications in organic electronics .

Properties

CAS No.

922705-11-1

Molecular Formula

C29H30O2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[9,9-dibutyl-7-(furan-2-yl)fluoren-2-yl]furan

InChI

InChI=1S/C29H30O2/c1-3-5-15-29(16-6-4-2)25-19-21(27-9-7-17-30-27)11-13-23(25)24-14-12-22(20-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3

InChI Key

CIEFXNXRLRHPPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=C(C=CC(=C2)C3=CC=CO3)C4=C1C=C(C=C4)C5=CC=CO5)CCCC

Origin of Product

United States

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